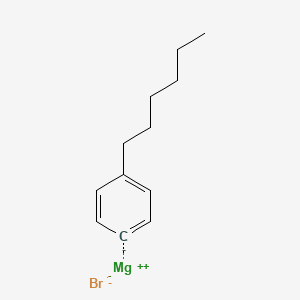

4-n-Hexylphenyl magnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-n-Hexylphenyl magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 4-n-hexylphenyl group. This unique structure imparts significant reactivity, making it a valuable tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Hexylphenyl magnesium bromide is typically prepared through the reaction of 4-n-hexylbromobenzene with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is initiated by the insertion of magnesium into the carbon-bromine bond, forming the Grignard reagent. The process requires strict exclusion of moisture and air to prevent the decomposition of the reactive intermediate .

Industrial Production Methods

On an industrial scale, the preparation of this compound follows similar principles but involves larger reactors and more rigorous control of reaction conditions. The use of high-purity reagents and solvents, along with automated systems for monitoring and controlling temperature and pressure, ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-n-Hexylphenyl magnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution: Can replace halides in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones react with this compound to form secondary and tertiary alcohols, respectively.

Esters and Acid Halides: These react to form tertiary alcohols after two equivalents of the Grignard reagent are added.

Epoxides: React to form alcohols by opening the epoxide ring.

Major Products Formed

Alcohols: Primary, secondary, and tertiary alcohols depending on the electrophile.

Carboxylic Acids: Formed by reaction with carbon dioxide followed by acid workup.

Scientific Research Applications

4-n-Hexylphenyl magnesium bromide is used extensively in scientific research due to its versatility:

Organic Synthesis: Key reagent for forming carbon-carbon bonds in complex organic molecules.

Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients.

Material Science: Involved in the preparation of polymers and advanced materials with specific properties

Mechanism of Action

The reactivity of 4-n-Hexylphenyl magnesium bromide is primarily due to the polarized carbon-magnesium bond. The carbon atom acts as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic addition is facilitated by the electron-donating nature of the magnesium atom, which stabilizes the transition state and lowers the activation energy of the reaction .

Comparison with Similar Compounds

Similar Compounds

- Phenyl magnesium bromide

- 4-n-Butylphenyl magnesium bromide

- 4-n-Octylphenyl magnesium bromide

Uniqueness

4-n-Hexylphenyl magnesium bromide is unique due to its specific alkyl chain length, which imparts distinct solubility and reactivity characteristics. Compared to shorter or longer alkyl chains, the hexyl group provides an optimal balance between hydrophobicity and reactivity, making it particularly useful in certain synthetic applications .

Properties

IUPAC Name |

magnesium;hexylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17.BrH.Mg/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h7-8,10-11H,2-4,6,9H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYIERUHPFDSCK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422948.png)

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)

![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)